2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide
Overview
Description
2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide is a synthetic compound known for its applications in veterinary medicine. It is a derivative of thiamphenicol, where a fluorine atom replaces a hydroxyl group, enhancing its antibacterial properties. This compound is widely used to treat respiratory diseases in livestock and aquaculture due to its broad-spectrum antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide involves several steps:
Starting Materials: The synthesis begins with thiamphenicol.
Fluorination: A fluorine atom is introduced to replace the hydroxyl group in thiamphenicol.
Acetylation: The resulting compound undergoes acetylation to form the final product.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Controlled Reaction Conditions: Temperature, pressure, and pH are carefully controlled to ensure high yield and purity.
Purification: The final product is purified using crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions include various fluorinated and non-fluorinated derivatives, which can have different antibacterial properties .
Scientific Research Applications
2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide is extensively used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:
Chemistry: Used as a model compound to study fluorination reactions.
Biology: Investigated for its effects on bacterial protein synthesis.
Medicine: Used to develop new antibiotics with improved efficacy.
Industry: Applied in veterinary medicine to treat respiratory diseases in livestock and aquaculture
Mechanism of Action
The compound exerts its antibacterial effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it effective against a wide range of bacterial infections. The molecular targets include bacterial ribosomal RNA and associated proteins .
Comparison with Similar Compounds
Similar Compounds
Thiamphenicol: The parent compound, less potent due to the absence of fluorine.
Chloramphenicol: Similar structure but associated with severe side effects like aplastic anemia.
Florfenicol: Another derivative with similar antibacterial properties but different pharmacokinetics
Uniqueness
2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide is unique due to its enhanced antibacterial activity and reduced risk of side effects compared to chloramphenicol. The presence of the fluorine atom significantly improves its efficacy and safety profile .
Properties
IUPAC Name |
2-fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-9(14(2)11(15)8-13)12(16)10-6-4-3-5-7-10/h3-7,9,12,16H,8H2,1-2H3/t9-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSTGIVVNSIGUMP-JOYOIKCWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)C(=O)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)CF | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472879 | |
Record name | 2-Fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204323-36-4 | |
Record name | 2-Fluoro-N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N-methylacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204323-36-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-Pseudoephedrine α-fluoroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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